molecular formula C4H5NOS B083137 1,3-Thiazol-2-ylmethanol CAS No. 14542-12-2

1,3-Thiazol-2-ylmethanol

Cat. No. B083137
CAS RN: 14542-12-2
M. Wt: 115.16 g/mol
InChI Key: JNHDLNXNYPLBMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Thiazol-2-ylmethanol and its derivatives can be synthesized through various methods. One approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon in a reaction with aromatic amines and sodium thiocyanate, leading to thiazoles. This method introduces a bromodifluoromethyl group at the C4 position of the thiazole ring, showcasing the versatility of thiazole derivatives in synthetic chemistry (Colella et al., 2018). Another method involves the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, highlighting the complex synthetic pathways possible with thiazole compounds (Bhovi K. Venkatesh et al., 2010).

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • Thiazol-2-ylmethanols undergo oxidation under certain conditions to form ketones, with thiazoline intermediates playing a crucial role (D’Auria, Mauriello, & Racioppi, 1999).
    • Thiazole derivatives have been synthesized using 1,3-dibromo-1,1-difluoro-2-propanone, a novel synthon, which is significant for drug discovery programs (Colella et al., 2018).
    • Synthesis of thiazolidinone derivatives has been achieved from thiazol-2-ylmethanol-based precursors, showing potential as antimicrobial and analgesic agents (Venkatesh, Bodke, & Biradar, 2010).
  • Biological Applications:

    • Thiazole derivatives are widely used as bioactive agents in various fields, including pharmaceuticals and catalysis, due to their versatile molecular architecture suitable for drug development (Nayak & Gaonkar, 2019).
    • Coumarin thiazole derivatives have been shown to exhibit antimicrobial activity and have potential applications in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).
  • Material Science and Corrosion Inhibition:

    • Thiazole derivatives have been explored for their corrosion inhibition properties, particularly for copper in acidic conditions, offering insights into their applications in corrosion protection (Farahati et al., 2019).
  • Pharmaceutical and Drug Discovery:

    • 1,3-Thiazole core structures are pivotal in drug discovery, with a wide range of pharmacologically active substances incorporating this scaffold (Ayati et al., 2015).
    • Thiazoles have been synthesized and evaluated for anti-arrhythmic activities, highlighting their potential in pharmaceutical applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Safety And Hazards

1,3-Thiazol-2-ylmethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this chemical .

properties

IUPAC Name

1,3-thiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHDLNXNYPLBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383585
Record name 1,3-Thiazol-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazol-2-ylmethanol

CAS RN

14542-12-2
Record name 1,3-Thiazol-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazol-2-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org

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